molecular formula C20H16N2O2 B11338044 3,5-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

3,5-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11338044
M. Wt: 316.4 g/mol
InChI Key: YIPXCKYFVRKHNM-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to the formation of partially hydrogenated quinoline compounds.

Scientific Research Applications

3,5-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially leading to anticancer effects. Additionally, the benzofuran core can interact with various proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of both benzofuran and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

3,5-dimethyl-N-quinolin-8-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H16N2O2/c1-12-8-9-17-15(11-12)13(2)19(24-17)20(23)22-16-7-3-5-14-6-4-10-21-18(14)16/h3-11H,1-2H3,(H,22,23)

InChI Key

YIPXCKYFVRKHNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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